molecular formula C7H9N3O2 B12959173 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B12959173
M. Wt: 167.17 g/mol
InChI Key: AZKVFPGYBUIOKB-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, an oxo group, and a carbohydrazide group. Its molecular formula is C7H9N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves the reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

    Reduction: Formation of 1-Methyl-2-hydroxy-1,2-dihydropyridine-3-carbohydrazide.

    Substitution: Formation of various substituted carbohydrazide derivatives.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides

Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-methyl-2-oxopyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-10-4-2-3-5(7(10)12)6(11)9-8/h2-4H,8H2,1H3,(H,9,11)

InChI Key

AZKVFPGYBUIOKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NN

Origin of Product

United States

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